molecular formula C10H17Cl2N3 B13499159 1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride

1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride

Cat. No.: B13499159
M. Wt: 250.17 g/mol
InChI Key: SPBYQJQQQXWTFO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride is a heterocyclic compound that features a pyridine ring fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine derivatives with diazepane precursors. One common method involves the nucleophilic substitution reaction between 3-chloropyridine and 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, which can be further utilized in various applications .

Scientific Research Applications

1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride is unique due to its diazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for diverse applications .

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

1-pyridin-3-yl-1,4-diazepane;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13;;/h1,3-4,9,11H,2,5-8H2;2*1H

InChI Key

SPBYQJQQQXWTFO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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